

Solution phase synthesis of stapled peptides using methyl esters

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Compound of Interest

Compound Name: *2-Amino-non-8-enoic acid methyl ester*

Cat. No.: *B8327238*

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High-Yield Solution-Phase Synthesis of All-Hydrocarbon Stapled Peptides Using C-Terminal Methyl Ester Protection

Executive Summary

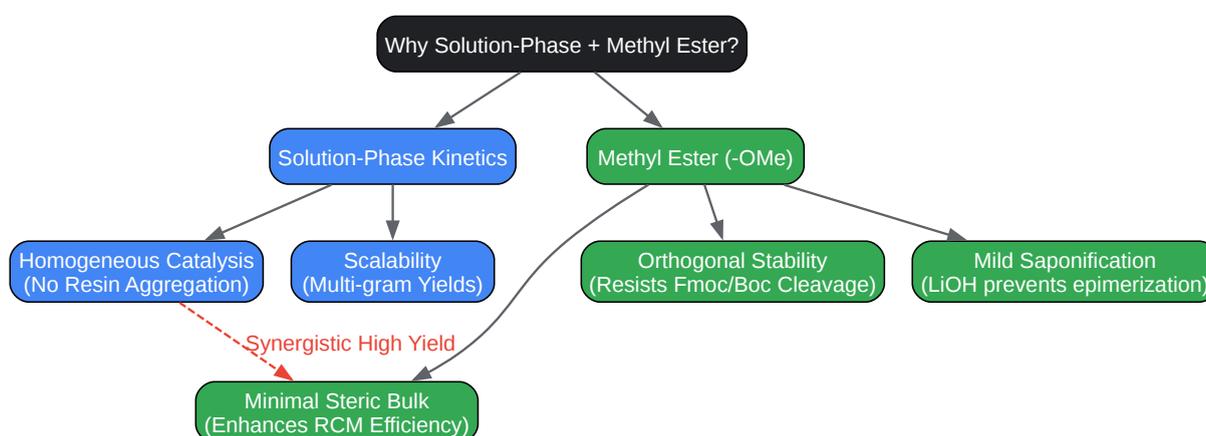
The advent of all-hydrocarbon peptide stapling has revolutionized the development of therapeutics targeting intracellular protein-protein interactions (PPIs). While Solid-Phase Peptide Synthesis (SPPS) remains the default for rapid prototyping, it often falters during scale-up due to resin-induced steric hindrance, incomplete macrocyclization, and high catalyst costs. Transitioning to solution-phase synthesis (or Liquid-Phase Peptide Synthesis, LPPS) using C-terminal methyl ester (-OMe) protection offers a highly scalable, convergent alternative. This application note details the mechanistic rationale and self-validating protocols for executing solution-phase Ring-Closing Metathesis (RCM) on methyl ester-protected peptides.

Mechanistic Rationale: The Solution-Phase Advantage

In SPPS, the growing peptide chain is anchored to a polymeric resin. During the crucial RCM step, the resin matrix restricts the conformational freedom of the peptide, often requiring multiple cycles of high-loading ruthenium catalysts (15–20 mol %) to achieve moderate yields.

Moving the RCM step to the solution phase eliminates resin aggregation and allows for homogeneous catalysis. However, solution-phase synthesis requires orthogonal protection of the C-terminus. Methyl esters (-OMe) are the optimal choice for this role. Unlike bulky tert-butyl (-OtBu) esters, the minimal steric radius of the methyl group prevents conformational crowding around the

-helical face, facilitating the formation of the critical metallacyclobutane intermediate during metathesis. Furthermore, methyl esters are highly stable under standard Fmoc/Boc coupling conditions but can be selectively cleaved via mild saponification without epimerizing the C-terminal chiral center.



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Logical framework justifying methyl ester protection in solution-phase stapling.

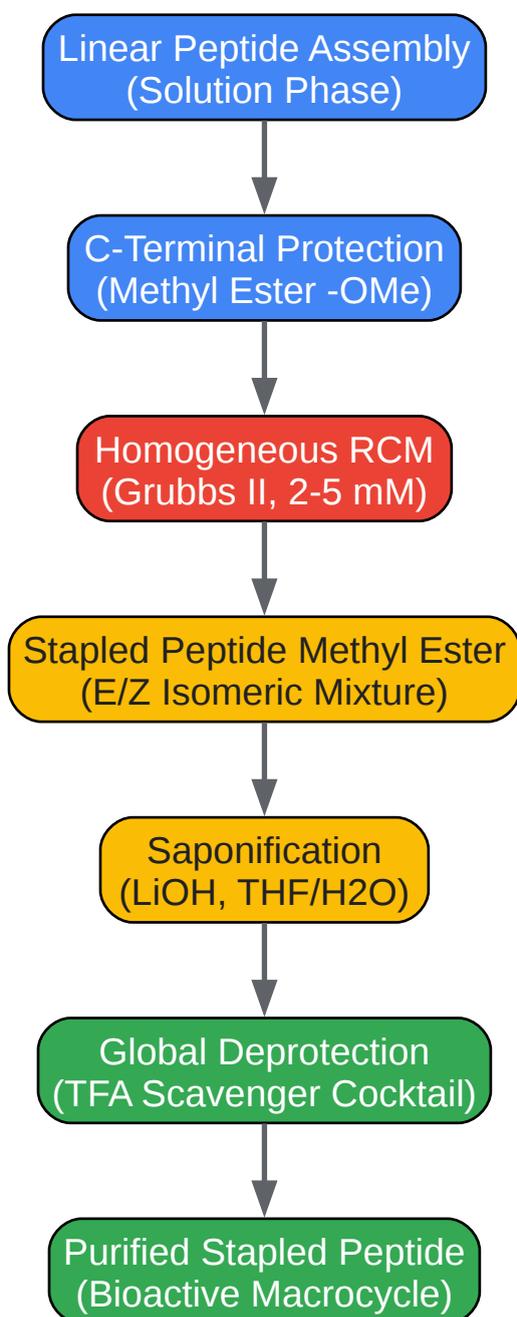
Quantitative Data: Yield and Efficiency Metrics

The shift from heterogeneous (resin-bound) to homogeneous (solution-phase) metathesis fundamentally alters reaction kinetics. The table below summarizes the quantitative advantages of utilizing methyl ester-protected precursors in solution-phase RCM compared to traditional SPPS.

Parameter	Solid-Phase Peptide Synthesis (SPPS)	Solution-Phase Synthesis (-OMe Protected)
Grubbs II Catalyst Loading	15 – 20 mol % (often requires 2-3 cycles)	5 – 10 mol % (single cycle)
Reaction Time	2 – 4 hours	30 – 60 minutes
Intermolecular Dimerization	Low (pseudo-dilution on resin)	Low (if strictly maintained at \leq 5 mM)
Macrocyclization Yield	40 – 60% (highly sequence dependent)	85 – 95%
Steric Hindrance Penalty	High (resin matrix interference)	Minimal (methyl ester footprint)

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each phase includes specific chemical checkpoints (e.g., concentration limits, specific quenching agents) to ensure mechanistic integrity.



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Workflow for solution-phase synthesis of stapled peptides using methyl esters.

Protocol A: Homogeneous Ring-Closing Metathesis (RCM)

Causality Note: The use of a highly dilute solution (2–5 mM) is not arbitrary; it thermodynamically favors intramolecular cyclization (stapling) over intermolecular cross-metathesis (dimerization), acting as a physical control for macrocycle purity.

- Preparation: Dissolve the fully protected linear peptide methyl ester (containing

or

olefinic unnatural amino acids) in anhydrous 1,2-dichloroethane (DCE) or toluene to achieve a final concentration of 2 to 5 mM.
- Degassing: Sparge the solution with Argon for 15 minutes. Oxygen must be strictly excluded to prevent catalyst degradation.
- Catalysis: Add 2nd Generation Grubbs Catalyst (5–10 mol %). The solution will turn a faint brownish-purple.
- Reaction: Stir the mixture at 40 °C for 45–60 minutes.
- Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The mass should shift by exactly -28 Da (loss of ethylene). If mass doubling is observed, the concentration was too high, leading to dimerization.
- Quenching: Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 15 minutes. Mechanism: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, instantly terminating metathesis and preventing double-bond migration during workup.
- Isolation: Concentrate the solvent under reduced pressure and purify the crude stapled peptide methyl ester via flash chromatography.

Protocol B: Saponification of the Methyl Ester

Causality Note: Standard acid cleavage (TFA) cannot remove methyl esters. Saponification via Lithium Hydroxide (LiOH) is required. KHSO₄ is used for acidification instead of HCl to prevent premature cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu).

- Solvation: Dissolve the purified stapled peptide methyl ester in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water.
- Hydrolysis: Cool the reaction vessel to 0 °C in an ice bath. Slowly add 1.5 to 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC or LC-MS. Saponification is typically complete within 1 to 2 hours.
- Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully acidify the solution to pH 3 using 1 M Potassium Hydrogen Sulfate (KHSO₄).
- Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the C-terminal free acid stapled peptide.

Protocol C: Global Deprotection

- Cleavage Cocktail: Treat the saponified peptide with a standard cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).
- Incubation: Stir at room temperature for 2 hours.
- Precipitation: Concentrate the TFA under a stream of nitrogen to 10% of its original volume. Add ice-cold diethyl ether to precipitate the fully deprotected stapled peptide.
- Purification: Centrifuge, decant the ether, and purify the resulting pellet via preparative RP-HPLC.

References

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